molecular formula C15H9ClN2OS2 B2977690 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 868377-21-3

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2977690
CAS RN: 868377-21-3
M. Wt: 332.82
InChI Key: MDIAWMSOSLPLMN-ICFOKQHNSA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Applications

Thiophene derivatives have been extensively studied for their potential in heterocyclic synthesis and as candidates for developing new antibiotic and antibacterial drugs. For instance, Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, showcasing their biological activity as antibiotics against Gram-positive and Gram-negative bacteria Ahmed, G. (2007).

Reactivity and Synthesis of Heterocyclic Derivatives

Mohareb et al. (2004) investigated the reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles, yielding a range of heterocyclic derivatives including pyrazole, isoxazole, and pyrimidine derivatives. This study highlights the versatility of thiophene derivatives in synthesizing complex heterocyclic structures Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, Susan I. (2004).

Synthesis and Characterization for Antimicrobial Evaluation

Research on thiophene carboxamide derivatives has also focused on their synthesis, characterization, and evaluation for antimicrobial properties. For example, Spoorthy et al. (2021) described the synthesis and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicating significant potential in antimicrobial applications Spoorthy, YN, Kumar, P., Rani, T. S., & Ravindranath, L. (2021).

Anticancer Activity

Furthermore, derivatives of thiophene carboxamide have been studied for their anticancer activities. Yılmaz et al. (2015) synthesized indapamide derivatives containing the thiophene moiety and evaluated them for proapoptotic activity on melanoma cell lines, demonstrating the potential of thiophene derivatives as anticancer agents Yılmaz, Ö., Turan, Suna Özbaş, Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş. (2015).

Electrochemical Synthesis of Benzothiazoles

Lastly, Qian et al. (2017) reported on the metal- and reagent-free synthesis of benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation, a process that underscores the potential for innovative synthetic approaches involving thiophene and benzothiazole derivatives Qian, Xiang-Yang, Li, Shu-Qi, Song, Jinshuai, & Xu, Hai‐Chao (2017).

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS2/c1-2-8-18-13-10(16)5-3-6-11(13)21-15(18)17-14(19)12-7-4-9-20-12/h1,3-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAWMSOSLPLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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